(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide
CAS No.: 1312002-28-0
Cat. No.: VC4638817
Molecular Formula: C14H14N2O3
Molecular Weight: 258.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312002-28-0 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.277 |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide |
| Standard InChI | InChI=1S/C14H14N2O3/c1-2-16(8-7-15)14(17)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,8,10H2,1H3/b6-4+ |
| Standard InChI Key | YKQQPKKQRLHTRY-UHFFFAOYSA-N |
| SMILES | CCN(CC#N)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a 1,3-benzodioxole ring system linked via a trans-alkene (-configuration) to an acrylamide group. The amide nitrogen is substituted with an ethyl group and a cyanomethyl moiety, introducing both hydrophobicity and polar character. The systematic IUPAC name, (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide, reflects this arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1312002-28-0 | |
| Molecular Formula | ||
| Molecular Weight | 258.27 g/mol | |
| SMILES Notation | CCN(CC#N)C(=O)C=Cc1ccc2c(c1)OCO2 |
The benzodioxole ring (a methylenedioxy bridge between C1 and C3 of benzene) contributes to metabolic stability, a feature exploited in drug design to resist oxidative degradation . The acrylamide group’s conjugation with the aromatic system may facilitate electronic delocalization, influencing reactivity and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocols for (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide are reported, its structure suggests a multi-step approach involving:
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Acrylation of 1,3-benzodioxol-5-ylacetic acid: Formation of the acryloyl chloride intermediate, followed by coupling with N-ethylcyanomethylamine.
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Knoevenagel Condensation: A reaction between 1,3-benzodioxole-5-carbaldehyde and a cyanoacetamide derivative, as seen in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate .
A plausible pathway involves reacting 3-(1,3-benzodioxol-5-yl)acryloyl chloride with N-ethylcyanomethylamine in the presence of a base such as triethylamine. The reaction likely proceeds under anhydrous conditions at 0–5°C to minimize side reactions .
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol would yield the pure -isomer. Characterization by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy would confirm the molecular ion peak ( 258.27) and amide C=O stretch (~1650 cm), respectively .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at 1.8–2.2 using computational tools, indicating moderate lipophilicity . This property suggests balanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and nonpolar media (e.g., dichloromethane). The cyanomethyl group’s polarity may enhance aqueous solubility relative to purely alkyl-substituted analogs .
Thermal Stability
Differential scanning calorimetry (DSC) data for structurally related acrylamides reveal decomposition temperatures above 200°C, suggesting that the title compound is stable under standard storage conditions . Melting points are unreported, but analogous N-ethylacrylamides typically melt between 120–150°C .
Biological Activity and Mechanisms
Neuroprotective Applications
Rubescenamine, a structurally related benzodioxolylacrylamide from Zanthoxylum rubescens, exhibits neuroprotective effects in rodent models of Parkinson’s disease (40% reduction in dopaminergic neuron loss at 10 mg/kg) . While the title compound’s bioactivity remains untested, its similarity to rubescenamine suggests potential utility in neurodegenerative disease research.
Industrial and Research Applications
Polymer Chemistry
Acrylamide derivatives are widely used as crosslinkers in hydrogels and conductive polymers. The cyanomethyl group’s nitrile functionality could participate in cycloaddition reactions, enabling the synthesis of triazole-linked polymer networks under click chemistry conditions .
Agricultural Chemistry
Benzodioxole compounds are precursors to synthetic pyrethroids and insect growth regulators. The title compound’s acrylamide group may serve as a reactive handle for derivatization into agrochemicals targeting insect nervous systems .
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